3(2H)-Isothiazolethione, 5-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired isothiazolethione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted isothiazole derivatives depending on the reagents used.
Scientific Research Applications
3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 4-Chloro-3-(trifluoromethyl)phenyl-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-(2-Chlorophenyl)-1,3-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
143773-31-3 |
---|---|
Molecular Formula |
C9H6ClNS2 |
Molecular Weight |
227.7 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,2-thiazole-3-thione |
InChI |
InChI=1S/C9H6ClNS2/c10-7-3-1-6(2-4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12) |
InChI Key |
GPWYZWXLWFVYAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=S)NS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.